molecular formula C25H23NO4 B8059304 N-Fmoc-4-methylbenzyl-glycine

N-Fmoc-4-methylbenzyl-glycine

Cat. No.: B8059304
M. Wt: 401.5 g/mol
InChI Key: DRCYNZUJQWSHIN-UHFFFAOYSA-N
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Description

N-Fmoc-4-methylbenzyl-glycine is a synthetic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus and a 4-methylbenzyl side chain attached to the glycine backbone.

The Fmoc group provides base-labile protection during SPPS, while the 4-methylbenzyl substituent introduces steric bulk and lipophilicity, influencing peptide solubility and conformational stability. This compound is particularly valuable in designing peptides with enhanced metabolic stability or tailored interactions in drug discovery.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methylphenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-17-10-12-18(13-11-17)14-26(15-24(27)28)25(29)30-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23H,14-16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCYNZUJQWSHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Peptide Synthesis

N-Fmoc-4-methylbenzyl-glycine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during synthesis, allowing for selective coupling reactions without interference from other functional groups. The mild conditions required for deprotection facilitate further reactions.

Anticancer Activity

Research has indicated potential anticancer properties of peptides synthesized using this compound. For instance, cyclic dipeptides incorporating this residue have demonstrated cytotoxic effects against various cancer cell lines:

PeptideCell LineIC50 (µM)
Cyclo(l-Phe-l-Hyp)U87-MG14.5
Cyclo(l-Leu-l-Pro)HCT-116≥50

These findings suggest that modifications using this compound can enhance the biological activity of peptides.

Modulation of Protein Function

Peptides containing this compound have been shown to improve interactions with target proteins. Studies indicate that such modifications can facilitate selective acylation of protein N-termini, which is crucial for developing biopharmaceuticals with enhanced efficacy.

Selective Acylation of Proteins

In one study, peptides modified with this compound were used to selectively acylate proteins, demonstrating the compound's utility in biochemical applications.

Antitumor Peptides

Another study highlighted the synthesis of antitumor peptides using this compound, revealing its potential in cancer therapy through targeted cytotoxicity.

Mechanism of Action

The primary mechanism of action for N-Fmoc-4-methylbenzyl-glycine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : Sterically hindered derivatives like 4-methylbenzyl-glycine may require optimized coupling reagents (e.g., HATU over HBTU) to achieve high yields.
  • Biological Performance : Peptides incorporating 4-methylbenzyl-glycine show improved serum stability compared to unmodified glycine, as demonstrated in protease resistance assays.
  • Knowledge Gaps: Limited data on the exact solubility or toxicity of this compound highlight the need for further empirical studies.

Biological Activity

N-Fmoc-4-methylbenzyl-glycine is a protected amino acid widely utilized in peptide synthesis and biological research. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to the amino group of 4-methylbenzyl-glycine . This configuration allows for selective reactions during peptide synthesis, enhancing stability and reactivity.

The primary mechanism of action of this compound involves:

  • Protection of the Amino Group: The Fmoc group shields the amino functionality from premature reactions, allowing for controlled peptide bond formation.
  • Deprotection: The Fmoc group can be removed under basic conditions (typically using piperidine), exposing the free amino group for further coupling reactions with activated carboxylic acids or esters .

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). Its role as a building block facilitates the construction of complex peptides, which are crucial for various biochemical and therapeutic applications. The ability to easily remove the Fmoc group enhances its utility in synthesizing diverse peptide sequences .

Case Studies

  • Antimicrobial Activity: Research has indicated that peptides synthesized using this compound exhibit antimicrobial properties. For instance, a study on peptidomimetics demonstrated that modifications involving this compound led to significant antibacterial effects without hemolytic activity, suggesting potential for therapeutic applications .
  • Protein-Protein Interactions: In a study investigating the effects of glycine substitutions in peptide motifs, it was found that incorporating this compound influenced structural stability and bioactivity of the resulting peptides. This highlights its importance in modulating protein interactions and functions .

Applications in Research and Industry

This compound is employed across various fields:

  • Biochemistry: Used for studying enzyme mechanisms and protein interactions.
  • Pharmaceutical Development: Essential in creating peptide-based drugs and diagnostic tools due to its stability and ease of use in synthesis.
  • Material Science: Applied in functionalizing nanostructures for drug delivery systems, enhancing the bioavailability of therapeutic agents .

Comparison with Similar Compounds

CompoundKey FeaturesApplications
N-Fmoc-GlycineBasic amino acidGeneral peptide synthesis
N-Fmoc-PhenylalanineAromatic side chainEnhances peptide hydrophobicity
N-Fmoc-LysineBasic side chainImportant for charge interactions
This compoundUnique 4-methylbenzyl groupSpecific applications in antimicrobial peptides

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